Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon
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Overview
Description
Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings
Scientific Research Applications
Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone is a complex compound that may interact with multiple targets. Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylpyridine: Another pyridine derivative with a benzoyl group, known for its antimicrobial properties.
Imidazole-containing compounds: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon is unique due to its specific combination of a pyrrolo[2,3-b]pyridine core with phenylsulfonyl and phenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(15-8-3-1-4-9-15)18-14-16-10-7-13-21-20(16)22(18)26(24,25)17-11-5-2-6-12-17/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIGQHZPFIZNSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678016 |
Source
|
Record name | [1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198283-74-7 |
Source
|
Record name | [1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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